Cas no 1361670-52-1 (2,6-Dimethyl-4-(2,3,5-trichlorophenyl)pyridine)

2,6-Dimethyl-4-(2,3,5-trichlorophenyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2,6-Dimethyl-4-(2,3,5-trichlorophenyl)pyridine
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- インチ: 1S/C13H10Cl3N/c1-7-3-9(4-8(2)17-7)11-5-10(14)6-12(15)13(11)16/h3-6H,1-2H3
- InChIKey: OKYGCVCHTHQBHR-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(=CC=1C1C=C(C)N=C(C)C=1)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 251
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 5.3
2,6-Dimethyl-4-(2,3,5-trichlorophenyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013031543-1g |
2,6-Dimethyl-4-(2,3,5-trichlorophenyl)pyridine |
1361670-52-1 | 97% | 1g |
1,579.40 USD | 2021-05-31 | |
Alichem | A013031543-250mg |
2,6-Dimethyl-4-(2,3,5-trichlorophenyl)pyridine |
1361670-52-1 | 97% | 250mg |
489.60 USD | 2021-05-31 | |
Alichem | A013031543-500mg |
2,6-Dimethyl-4-(2,3,5-trichlorophenyl)pyridine |
1361670-52-1 | 97% | 500mg |
815.00 USD | 2021-05-31 |
2,6-Dimethyl-4-(2,3,5-trichlorophenyl)pyridine 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
2,6-Dimethyl-4-(2,3,5-trichlorophenyl)pyridineに関する追加情報
2,6-Dimethyl-4-(2,3,5-Trichlorophenyl)Pyridine
The compound 2,6-Dimethyl-4-(2,3,5-Trichlorophenyl)Pyridine (CAS No. 1361670-52-1) is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound belongs to the class of pyridines, which are six-membered aromatic heterocycles containing one nitrogen atom. The presence of methyl groups at the 2 and 6 positions of the pyridine ring introduces steric hindrance and modulates the electronic properties of the molecule. Additionally, the substitution at the 4 position with a trichlorophenyl group further enhances its chemical reactivity and stability.
Recent studies have highlighted the importance of trichlorophenyl-substituted pyridines in drug discovery and agrochemical development. The trichlorophenyl group is known for its strong electron-withdrawing effects, which can significantly influence the electronic properties of the entire molecule. This makes 2,6-Dimethyl-4-(2,3,5-Trichlorophenyl)Pyridine a promising candidate for designing bioactive compounds with specific pharmacological activities. For instance, researchers have explored its potential as an inhibitor of certain enzyme systems or as a component in advanced materials with tailored electronic properties.
The synthesis of 2,6-Dimethyl-4-(2,3,5-Trichlorophenyl)Pyridine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution of a suitable chlorinated intermediate with a pyridine derivative. The reaction conditions are carefully optimized to ensure high yield and purity. The use of modern catalytic systems has further enhanced the efficiency of these reactions, making large-scale production feasible for industrial applications.
In terms of physical properties, this compound exhibits a high melting point due to its rigid molecular structure and strong intermolecular forces. Its solubility in organic solvents is moderate, which makes it suitable for various solution-based applications such as chromatography or electrophoresis. The UV-Vis spectrum of 2,6-Dimethyl-4-(2,3,5-Trichlorophenyl)Pyridine shows strong absorption bands in the visible region, indicating its potential use in optoelectronic devices or as a photosensitizer in photovoltaic applications.
Recent advancements in computational chemistry have enabled detailed studies of the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the methyl groups at positions 2 and 6 create a steric environment that directs electron density away from the nitrogen atom in the pyridine ring. This modulation of electron density is crucial for understanding its reactivity in various chemical transformations.
One emerging application of trichlorophenyl-substituted pyridines is in the development of advanced materials for energy storage systems. Researchers have explored their potential as cathode materials in lithium-ion batteries due to their high redox stability and favorable electronic properties. The incorporation of methyl groups further enhances their thermal stability and cyclability.
In conclusion, 2,6-Dimethyl-4-(2,3,5-Trichlorophenyl)Pyridine (CAS No. 1361670-52-1) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and chemical properties make it an invaluable tool for advancing research in drug discovery, agrochemicals
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